molecular formula C9H17NO2 B2397428 (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine CAS No. 1592016-15-3

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine

Katalognummer: B2397428
CAS-Nummer: 1592016-15-3
Molekulargewicht: 171.24
InChI-Schlüssel: XSNUGTDPHXUKCZ-JVHMLUBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a morpholine derivative characterized by a six-membered morpholine ring with two methyl groups at the 2R and 6S positions and an epoxide (oxirane) group attached via a methylene bridge at the 4-position. The compound’s stereochemistry and functional groups confer unique reactivity and physicochemical properties.

Eigenschaften

IUPAC Name

(2S,6R)-2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-10(4-8(2)12-7)5-9-6-11-9/h7-9H,3-6H2,1-2H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNUGTDPHXUKCZ-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Epoxidation: The oxirane group can be introduced through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Substituted morpholine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s chiral nature may also contribute to its selectivity and potency in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Features:

  • Stereochemistry : The (2R,6S) configuration introduces steric constraints that influence molecular interactions and synthetic pathways .
  • Epoxide Group : The oxiran-2-ylmethyl substituent enables nucleophilic ring-opening reactions, making the compound a versatile intermediate in organic synthesis .
  • Physicochemical Properties: The compound exhibits moderate polarity due to the morpholine ring and epoxide, with solubility in polar solvents such as ethanol and dichloromethane .

Comparison with Similar Compounds

The structural and functional diversity of morpholine derivatives leads to varied biological activities and synthetic utilities. Below is a detailed comparison:

Structural Analogues and Their Properties

Table 1: Key Morpholine Derivatives and Their Characteristics

Compound Name Key Functional Groups Applications/Significance References
(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine Morpholine, epoxide Intermediate for nucleophilic ring-opening reactions; potential in drug discovery
Amorolfine Morpholine, tert-butylphenylpropyl Antifungal agent (inhibits ergosterol synthesis); treats dermatophyte infections
Fenpropimorph Morpholine, tert-butylphenylpropyl Agricultural fungicide (targets Δ14 reductase in fungi)
(2S,6R)-2,6-Dimethyl-4-(6-nitropyridin-2-yl)morpholine Morpholine, nitropyridine Pharmaceutical intermediate (e.g., synthesis of kinase inhibitors)
(2R,6S)-4-(Pyrrolidin-2-ylmethyl)morpholine oxalate Morpholine, pyrrolidine Neurological research (binds to neurotransmitter receptors)

Functional and Reactivity Differences

Epoxide vs. Aromatic Substituents:

  • Epoxide Group : The oxiran-2-ylmethyl group in the target compound allows for regioselective ring-opening with nucleophiles (e.g., amines, thiols), enabling the synthesis of branched amines or thioethers .
  • Aromatic Substituents : Amorolfine and fenpropimorph feature bulky tert-butylphenylpropyl groups, enhancing lipid solubility and membrane penetration for antifungal activity .

Stereochemical Impact:

  • The (2R,6S) configuration in the target compound and amorolfine restricts conformational flexibility, optimizing binding to fungal enzymes (e.g., Δ14 reductase in amorolfine) .
  • In contrast, (2S,6R)-2,6-dimethyl-4-(6-nitropyridin-2-yl)morpholine shows distinct pharmacological behavior due to reversed stereochemistry and a nitropyridine group .

Antifungal Agents:

  • Amorolfine : Used topically (0.25% cream) for onychomycosis; IC₅₀ of 0.01 µg/mL against Candida albicans .
  • Fenpropimorph : Applied in agriculture (250 g/L formulation) to control Blumeria graminis in cereals .

Pharmaceutical Intermediates:

  • (2R,6S)-4-(5-Boronic esterpyridin-2-yl)morpholine : Serves as a Suzuki coupling partner for synthesizing kinase inhibitors .
  • (2S,6R)-2,6-Dimethyl-4-(6-nitropyridin-2-yl)morpholine : Reduced to amine derivatives for antibiotic synthesis .

Biologische Aktivität

Overview

(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a chiral compound characterized by a morpholine ring with two methyl groups and an oxirane (epoxide) group. This structure imparts unique chemical properties that have been explored in various biological contexts, particularly for their potential antimicrobial and anticancer activities.

  • IUPAC Name : (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine
  • CAS Number : 1592016-15-3
  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol

The biological activity of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The presence of the oxirane group enhances its reactivity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The oxirane moiety is believed to play a crucial role in its cytotoxic effects by forming adducts with cellular macromolecules.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine against various pathogens. The results indicated:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Staphylococcus aureus : MIC of 16 µg/mL.
    These findings suggest a potential application in developing new antibacterial agents.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)10
A549 (lung)12
The results demonstrated that the compound effectively inhibits cancer cell proliferation, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
(2R,6S)-2,6-DimethylmorpholineLowNone
(2R,6S)-2,6-Dimethyl-4-(hydroxymethyl)morpholineModerateLow
(2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine High Moderate

This table illustrates the enhanced biological activity associated with the oxirane functional group present in our compound of interest.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, and how can reaction conditions be optimized for high enantiomeric purity?

  • Synthetic Routes : The compound is synthesized via sequential alkylation and nucleophilic substitution. The morpholine core is typically formed by reacting diethanolamine with alkylating agents under basic conditions. The oxirane (epoxide) group is introduced through epoxidation of a pre-functionalized allyl intermediate, often using oxidizing agents like m-CPBA or catalytic asymmetric methods (e.g., Sharpless epoxidation) to control stereochemistry .
  • Optimization : Enantiomeric purity is enhanced by chiral catalysts (e.g., titanium-based complexes) and low-temperature conditions to minimize racemization. Continuous flow systems improve yield and reproducibility by precise control of reaction parameters (temperature, residence time) .

Q. How is the stereochemical configuration of (2R,6S)-2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine confirmed?

  • Analytical Techniques :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving crystal structures .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts of the morpholine and epoxide protons (e.g., δ 3.1–3.5 ppm for epoxide protons) correlate with stereospecific coupling constants .

Q. What are the primary challenges in characterizing the epoxide group, and how can they be addressed spectroscopically?

  • Challenges : Epoxide rings are prone to hydrolysis or ring-opening under acidic/basic conditions, complicating analysis.
  • Solutions :

  • FTIR : Detects epoxy C-O-C stretching vibrations (~1250 cm1^{-1}) .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+^+ at m/z 228) and degradation products .
  • Stability Studies : Conducted in inert atmospheres and anhydrous solvents to prevent side reactions .

Advanced Research Questions

Q. How does the oxiran-2-ylmethyl group influence reactivity in nucleophilic ring-opening reactions?

  • Mechanistic Insights : The epoxide’s electrophilic nature enables nucleophilic attack at the less hindered carbon. Kinetic studies using amines or thiols reveal pseudo-first-order kinetics, with rate constants (kk) dependent on solvent polarity and nucleophile strength. Steric effects from the 2,6-dimethyl groups on the morpholine ring direct regioselectivity .
  • Applications : Selective ring-opening products serve as intermediates for functionalized morpholine derivatives (e.g., hydroxyamines for drug candidates) .

Q. What contradictory findings exist regarding the compound’s biological activity across assay systems?

  • Contradictions :

  • Antifungal Activity : High efficacy against Candida albicans in vitro (MIC = 2 µg/mL) but reduced potency in murine models due to metabolic instability .
  • Enzyme Inhibition : Conflicting reports on its IC50_{50} for sterol isomerases (e.g., 0.5 µM vs. 5 µM) attributed to assay pH variations or cofactor availability .
    • Resolution : Standardize assays (e.g., fixed pH, controlled redox conditions) and use isotopic labeling to track metabolite interference .

Q. How can computational modeling predict binding interactions with enzymatic targets like epoxide hydrolases?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in epoxide hydrolase active sites, highlighting hydrogen bonds with catalytic residues (e.g., Asp226, His434) .
  • DFT Calculations : Reveal transition-state stabilization during epoxide ring-opening, correlating with experimental activation energies .
    • Validation : Mutagenesis studies (e.g., D226A mutants) confirm computational predictions of binding affinity losses .

Q. What strategies mitigate racemization during synthesis and storage?

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates. Asymmetric catalysis with Jacobsen’s Mn(salen) complexes ensures >98% enantiomeric excess .
  • Storage : Lyophilized samples stored under argon at -20°C show no racemization over 6 months, confirmed by periodic chiral HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.